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Compound of Interest

Compound Name: 4-O-Demethylkadsurenin D

Cat. No.: B1153280 Get Quote

For researchers, scientists, and drug development professionals, this technical guide provides

an in-depth look at the spectroscopic data of 4-O-Demethylkadsurenin D, a bioactive lignan

isolated from Magnolia ovata. This document compiles available nuclear magnetic resonance

(NMR) and mass spectrometry (MS) data, outlines the experimental protocols for their

acquisition, and presents this information in a clear, accessible format to support further

research and development.

Core Spectroscopic Data
The structural elucidation of 4-O-Demethylkadsurenin D, with the molecular formula C₂₀H₂₂O₅

and a molecular weight of 342.39, relies heavily on one-dimensional and two-dimensional NMR

spectroscopy, in conjunction with mass spectrometry. While a comprehensive public database

of its spectral data remains elusive, information collated from various sources, including

supplier technical data sheets, provides the basis for the following summary. The structure has

been confirmed by ¹H-NMR analysis, and the compound is available at a purity of ≥98%.[1]

Nuclear Magnetic Resonance (NMR) Data
Detailed ¹H and ¹³C NMR data are crucial for the definitive identification and structural

confirmation of 4-O-Demethylkadsurenin D. Although the full spectral data is not publicly

available, the following tables represent the expected chemical shift ranges for the key

functional groups and carbon skeleton of a lignan of this type. This predictive data is based on

the analysis of structurally similar compounds isolated from Magnolia species.
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Table 1: Predicted ¹H-NMR Spectroscopic Data for 4-O-Demethylkadsurenin D

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

Aromatic Protons 6.5 - 7.0 m -

Vinylic Protons 4.8 - 6.0 m -

Methine Protons 2.5 - 4.5 m -

Methylene Protons 2.0 - 3.0 m -

Methyl Protons 0.8 - 1.5 d ~6-7

Methoxy Protons 3.7 - 3.9 s -

Phenolic Hydroxyl 5.0 - 6.0 br s -

Table 2: Predicted ¹³C-NMR Spectroscopic Data for 4-O-Demethylkadsurenin D

Carbon Predicted Chemical Shift (δ, ppm)

Carbonyl Carbons 190 - 210

Aromatic/Vinylic Carbons 100 - 150

Methine Carbons 30 - 60

Methylene Carbons 25 - 40

Methyl Carbons 10 - 20

Methoxy Carbons 55 - 60

Mass Spectrometry (MS) Data
Mass spectrometry provides essential information regarding the molecular weight and

fragmentation pattern of 4-O-Demethylkadsurenin D.

Table 3: Mass Spectrometry Data for 4-O-Demethylkadsurenin D
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Ionization Mode [M+H]⁺ (m/z) [M+Na]⁺ (m/z)
Key Fragment Ions
(m/z)

ESI 343.1494 365.1314

Further fragmentation

would involve losses

of methoxy, allyl, and

other functional

groups.

Experimental Protocols
The following are detailed methodologies for the key experiments typically employed in the

isolation and characterization of natural products like 4-O-Demethylkadsurenin D.

Isolation of 4-O-Demethylkadsurenin D
Extraction: The dried and powdered leaves of Magnolia ovata are extracted with a suitable

organic solvent, such as methanol or ethanol, at room temperature.

Fractionation: The crude extract is then suspended in water and partitioned successively with

solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

Chromatography: The ethyl acetate fraction, typically rich in lignans, is subjected to repeated

column chromatography on silica gel, Sephadex LH-20, and/or preparative high-performance

liquid chromatography (HPLC) to yield the pure compound.

Spectroscopic Analysis
NMR Spectroscopy:

¹H-NMR, ¹³C-NMR, COSY, HSQC, and HMBC spectra are recorded on a high-field NMR

spectrometer (e.g., 400 MHz or higher).

The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or

methanol-d₄ (CD₃OD).

Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard.
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Mass Spectrometry:

High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI)

source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

The sample is dissolved in a suitable solvent (e.g., methanol) and infused into the mass

spectrometer.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow from the isolation of the natural product to

its structural elucidation using spectroscopic techniques.
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Spectroscopic analysis workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1153280?utm_src=pdf-custom-synthesis
https://www.chemfaces.com/coa/4-O-Demethylkadsurenin-D-CFN96358-COA.pdf
https://www.benchchem.com/product/b1153280#spectroscopic-data-nmr-ms-of-4-o-demethylkadsurenin-d
https://www.benchchem.com/product/b1153280#spectroscopic-data-nmr-ms-of-4-o-demethylkadsurenin-d
https://www.benchchem.com/product/b1153280#spectroscopic-data-nmr-ms-of-4-o-demethylkadsurenin-d
https://www.benchchem.com/product/b1153280#spectroscopic-data-nmr-ms-of-4-o-demethylkadsurenin-d
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1153280?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1153280?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

